(dimethyl-1,2-thiazol-4-yl)methanol
Overview
Description
(dimethyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound with the molecular formula C6H9NOS. It consists of a five-membered ring containing nitrogen and sulfur atoms, with hydroxymethyl and dimethyl substituents at the 4 and 3,5 positions, respectively.
Preparation Methods
The synthesis of (dimethyl-1,2-thiazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach includes the regioselective synthesis under mild basic conditions using hydroxyimoyl halides and dipolarophiles . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
(dimethyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
Scientific Research Applications
(dimethyl-1,2-thiazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of (dimethyl-1,2-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological systems effectively .
Comparison with Similar Compounds
(dimethyl-1,2-thiazol-4-yl)methanol can be compared with other similar compounds such as:
3,5-Dimethylisothiazole: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
4,5-Dimethylisothiazole: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with different substituents, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-thiazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQGDPNBZRLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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